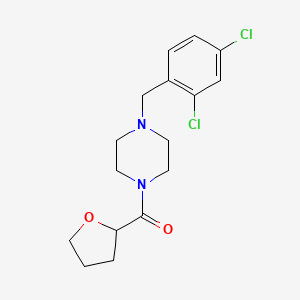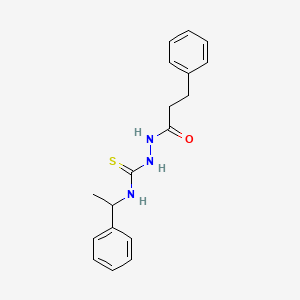![molecular formula C26H27NO6 B4585753 4-oxo-8-propyl-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate](/img/structure/B4585753.png)
4-oxo-8-propyl-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate
説明
The compound belongs to a class of chemicals known for their complex molecular structures and potential utility in various scientific and industrial applications. While specific literature on this compound is not identified, similar compounds have been synthesized and studied, offering insights into potential synthesis pathways, molecular structures, and chemical properties.
Synthesis Analysis
A novel protocol for the synthesis of related compounds involves domino reactions that efficiently create multiple bonds in a single operation, suggesting a possible synthesis route for the compound of interest. For instance, a four-component synthesis involving O-acylation, α-addition cyclization, and alcoholysis sequence has been developed for related chromene derivatives (Teimouri & Inanloo, 2018).
Molecular Structure Analysis
Structural analyses of similar compounds have been conducted using various spectroscopic methods and X-ray crystallography. These studies elucidate the molecular framework and confirm the configuration of newly synthesized molecules, which could be applicable to understanding the molecular structure of the target compound. For example, crystal structure determination has provided insights into the arrangement of chromene derivatives (Chen, Ye, & Hu, 2012).
Chemical Reactions and Properties
Research into related compounds includes investigations into their reactivity and the development of novel reactions that might be applicable to the compound of interest. Domino reactions, photo-reorganizations, and microwave-assisted cyclizations have been explored for synthesizing structurally complex chromenes with potential implications for similar compounds (Dalai, Khanna, Kumar, & Kamboj, 2017).
科学的研究の応用
Green Synthesis Methods
Research indicates the importance of green chemistry in synthesizing chromene derivatives, highlighting methods that are more environmentally friendly and sustainable. One study describes a green, one-pot synthesis approach for 4H-chromenes using nano-kaoline/BF3/Fe3O4 as a superparamagnetic nanocatalyst, emphasizing the high yield, use of solvent-free conditions, and reusability of the catalyst, which could have implications for synthesizing the compound (Mohammadipour, Bamoniri, & Mirjalili, 2020).
Phototransformation and Regioselective Synthesis
Another study explores the phototransformation of chromenones, leading to the production of complex tetracyclic scaffolds through regioselective photocyclisation. This research may provide insights into novel synthetic pathways that could be applicable to the specific chromene derivative you're interested in, emphasizing the potential for creating compounds with unique structural and functional properties (Khanna, Dalal, Kumar, & Kamboj, 2015).
Antioxidative and Antihypertensive Activities
Investigations into the bioactive potential of chromene derivatives have identified compounds with significant antioxidative and antihypertensive activities. A study on Sargassum wightii seaweed-derived compounds, including chromene analogs, showed promising angiotensin-converting enzyme (ACE) inhibitory and radical quenching abilities, suggesting potential applications in managing hypertension and oxidative stress (Maneesh & Chakraborty, 2018).
Synthesis of Complex Chromene Derivatives
Research into the synthesis of complex chromene derivatives includes methods for creating highly functionalized compounds with potential therapeutic applications. One such method involves the four-component synthesis of alkyl chromenylidene methyl tetrahalophthalates, showcasing a novel approach to crafting chromene-based molecules with various functionalities, which could extend to the synthesis of the specified compound (Teimouri & Inanloo, 2018).
Structural and Non-Linear Optical Properties
The study of chromene derivatives also extends to their structural characterization and non-linear optical (NLO) properties. For example, research on synthesized chromene compounds analyzed their spectroscopic features and quantum chemical aspects, revealing insights into their electronic structures and NLO properties. This work underscores the potential of chromene derivatives in materials science and photonics (Arif et al., 2022).
特性
IUPAC Name |
(4-oxo-8-propyl-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 3-(phenylmethoxycarbonylamino)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27NO6/c1-2-7-18-14-21-19-10-6-11-20(19)25(29)33-23(21)15-22(18)32-24(28)12-13-27-26(30)31-16-17-8-4-3-5-9-17/h3-5,8-9,14-15H,2,6-7,10-13,16H2,1H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXFYJBVSUIHDDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC2=C(C=C1OC(=O)CCNC(=O)OCC3=CC=CC=C3)OC(=O)C4=C2CCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-oxo-8-propyl-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(5-methyl-3-isoxazolyl)-2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}-2-phenylacetamide](/img/structure/B4585689.png)
![1-ethyl-4-(2-mercapto-4-oxo-6,7,8,9-tetrahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)-N-(2-methoxyethyl)-1H-pyrazole-3-carboxamide](/img/structure/B4585691.png)
![N-ethyl-2-methoxy-5-[(4-methyl-1-piperazinyl)carbonyl]benzenesulfonamide](/img/structure/B4585699.png)
![N-(3-ethoxyphenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4585707.png)
![N'-(3,4-dichlorophenyl)-N-{2,5-dioxo-1-[2-(trifluoromethyl)phenyl]-3-pyrrolidinyl}-N-(2-phenylethyl)thiourea](/img/structure/B4585722.png)

![3-{2-[2-(2,3,5-trimethylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B4585736.png)

![methyl (2,4-dioxo-5-{[5-(phenylthio)-2-furyl]methylene}-1,3-thiazolidin-3-yl)acetate](/img/structure/B4585758.png)
![4-({[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-1-ethyl-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B4585774.png)
![methyl 5-[(dimethylamino)carbonyl]-2-[(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylacetyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B4585775.png)
![methyl 2-{[(4-nitro-1H-pyrazol-3-yl)carbonyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4585785.png)
![N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-methyl-N~1~-(4-phenoxyphenyl)glycinamide](/img/structure/B4585793.png)
![N-(3-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}phenyl)methanesulfonamide](/img/structure/B4585800.png)